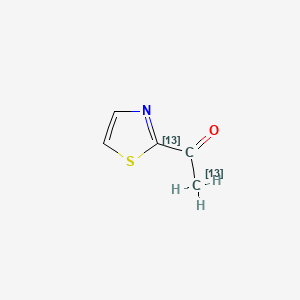
Iloperidone metabolite P88-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iloperidone metabolite P88-d3 is a deuterated labeled version of the active metabolite P88 of iloperidone. Iloperidone is an atypical antipsychotic agent used primarily for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder . The deuterated form, P88-d3, is used in scientific research to study the pharmacokinetics and metabolic pathways of iloperidone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iloperidone metabolite P88-d3 involves the incorporation of deuterium atoms into the P88 metabolite. This is typically achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Iloperidone metabolite P88-d3 undergoes several types of chemical reactions, including:
Oxidation: The metabolite can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the metabolite into different reduced forms.
Substitution: The metabolite can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction may produce deuterated analogs of the original metabolite .
Applications De Recherche Scientifique
Iloperidone metabolite P88-d3 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated metabolite is used to study the absorption, distribution, metabolism, and excretion of iloperidone in the body.
Metabolic Pathway Analysis: Researchers use P88-d3 to investigate the metabolic pathways and identify the enzymes involved in the metabolism of iloperidone.
Drug Development: The compound is used in the development of new antipsychotic drugs by providing insights into the pharmacological properties of iloperidone and its metabolites.
Biological Research: P88-d3 is used to study the biological effects of iloperidone and its metabolites on various cell lines and animal models.
Mécanisme D'action
The mechanism of action of iloperidone metabolite P88-d3 is similar to that of iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and bipolar disorder. The deuterated form, P88-d3, allows researchers to study the detailed molecular interactions and pathways involved in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iloperidone: The parent compound from which P88-d3 is derived.
Lurasidone: Another atypical antipsychotic with a similar receptor binding profile.
Risperidone: A widely used antipsychotic with similar pharmacological properties.
Uniqueness
Iloperidone metabolite P88-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms help to trace the metabolic pathways more accurately and provide insights into the drug’s behavior in the body .
Propriétés
Formule moléculaire |
C25H32N2O4 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1-[4-[3-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C25H32N2O4/c1-17-5-7-21-23(15-17)31-26-25(21)19-9-12-27(13-10-19)11-4-14-30-22-8-6-20(18(2)28)16-24(22)29-3/h5-8,15-16,18-19,28H,4,9-14H2,1-3H3/i3D3 |
Clé InChI |
VRIMAMWRQIFZRW-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)C |
SMILES canonique |
CC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)CCCOC4=C(C=C(C=C4)C(C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)




![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)

![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)

![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)
![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
